N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 CYP3A4 Type II binding

N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule (MW 355.39 g/mol, formula C22H17N3O2) belonging to the quinoline-4-carboxamide class. It features a quinoline core substituted at the 2-position with a pyridin-3-yl ring and at the 4-carboxamide nitrogen with a 3-methoxyphenyl group.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B11261213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C22H17N3O2/c1-27-17-8-4-7-16(12-17)24-22(26)19-13-21(15-6-5-11-23-14-15)25-20-10-3-2-9-18(19)20/h2-14H,1H3,(H,24,26)
InChIKeyLPIDFWBCUUNMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Procurement-Relevant Structural and Class Baseline


N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule (MW 355.39 g/mol, formula C22H17N3O2) belonging to the quinoline-4-carboxamide class . It features a quinoline core substituted at the 2-position with a pyridin-3-yl ring and at the 4-carboxamide nitrogen with a 3-methoxyphenyl group. This scaffold places it within a well-studied class of heterocyclic compounds known for type II binding interactions with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, where the sp2 nitrogen of the pyridine ring can coordinate with the heme iron [1]. For procurement purposes, this compound is currently available exclusively as a research-grade screening compound from commercial suppliers (e.g., ChemDiv ID G547-0486) and lacks published bioactivity data in peer-reviewed literature .

Why In-Class Quinoline-4-Carboxamide Analogs Cannot Be Substituted for N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


Substitution of N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide with a close analog is not scientifically defensible due to the critical role of the pyridine nitrogen position in determining heme-binding mode. Peng et al. (2008) demonstrated that among pyridinyl quinoline-4-carboxamide analogs, the pyridine nitrogen in the para position (i.e., pyridin-4-yl) can directly coordinate with the ferric heme iron of CYP2C9, resulting in a strong type II binding spectrum, whereas this coordination is not observed for meta (pyridin-3-yl) or ortho isomers [1]. A subsequent study by the same group extended this finding to CYP3A4, showing that differences in binding affinity between type II (para-pyridine) and type I (meta-pyridine) binders can be as high as 1,200-fold [2]. Because the target compound carries the pyridin-3-yl (meta) substituent, it is predicted to exhibit a fundamentally different CYP binding profile—potentially acting as a type I rather than type II binder—compared to its pyridin-4-yl isomer (CAS 879921-35-4) or other para-pyridine analogs. This difference in binding mode has direct consequences for metabolic stability, drug-drug interaction potential, and pharmacokinetic behavior, making indiscriminate substitution scientifically inappropriate [1][2].

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Versus Closest Analogs


Meta-Pyridine Configuration Confers Type I CYP Binding Mode Versus Type II for Para-Pyridine Isomers

For pyridinyl quinoline-4-carboxamide analogs, the position of the pyridine nitrogen dictates the CYP binding mode. Peng et al. (2008) established that the pyridine nitrogen in the para position (4-pyridyl) coordinates directly with the ferric heme iron of CYP2C9, producing a classic type II binding spectrum with a Soret band red-shift. In contrast, the meta-pyridine (3-pyridyl) isomer—corresponding to the substitution pattern in the target compound—does not exhibit this heme-coordination, as evidenced by the absence of the characteristic low-spin EPR signal (g-values 2.42, 2.25, 1.92) [1]. This finding was confirmed and extended to CYP3A4, where the difference in binding affinity between type II (para) and type I (meta) binders was quantified as up to 1,200-fold [2]. Therefore, the target compound, bearing a pyridin-3-yl substituent, is predicted to function as a type I binder for CYP2C9 and CYP3A4, in contrast to its pyridin-4-yl positional isomer (CAS 879921-35-4) [2].

CYP2C9 CYP3A4 Type II binding Structure-Activity Relationship Drug Metabolism

Physicochemical Property Profile: Lipophilicity and Predicted Aqueous Solubility of N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

The target compound exhibits a calculated partition coefficient (logP) of 4.143 and a distribution coefficient at pH 7.4 (logD) of 4.1423, with a predicted aqueous solubility (logSw) of -4.2604, as reported in the ChemDiv product database . These values place the compound in a moderately lipophilic range. For comparison, the pyridin-4-yl positional isomer (CAS 879921-35-4) shares the same molecular formula (C22H17N3O2) and molecular weight (355.4 g/mol) but differs in the position of the pyridine nitrogen, which is expected to alter its hydrogen-bond acceptor capacity and dipole moment, thereby affecting logP and logD values, though specific comparative data are not publicly available [1]. The 3-methoxy substitution on the N-phenyl ring distinguishes the target compound from analogs with N-(3-hydroxyphenyl) substitution (MW 341.4, CAS 1144452-87-8), which is predicted to have greater aqueous solubility due to the hydrogen-bond donor capacity of the hydroxyl group . These physicochemical differences, while modest, can influence membrane permeability, protein binding, and formulation strategies.

Physicochemical Properties Lipophilicity logP logD Aqueous Solubility

Class-Level Evidence: Quinoline-4-Carboxamide Scaffold Demonstrates Anticancer Potential via PDK1 and Oxidoreductase Inhibition from Recent Literature

Although the target compound itself lacks published anticancer activity data, the broader quinoline-4-carboxamide scaffold has demonstrated promising activity in recent studies. Shalini et al. (2024) reported that novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, synthesized via Suzuki coupling, showed in-vitro anticancer potency against colon, pancreatic, and breast cancer cells, with compound 7a exhibiting a binding energy of -10.2 kcal/mol against PDK1 in molecular docking studies, outperforming the standard drug Gefitinib [1]. A separate study by the same research group (2026) on quinoline-4-carboxamide derivatives with a flexible (dimethylamino)ethylcarboxamide side chain demonstrated potent cytotoxic activities against three human cancer cell lines: colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549), acting as DNA intercalating agents [2]. These class-level findings suggest that the quinoline-4-carboxamide core is a privileged scaffold for anticancer drug discovery, but direct extrapolation to the target compound would require experimental validation due to the significant influence of N-aryl and C-2 substituents on target engagement and selectivity.

Anticancer PDK1 Oxidoreductase Colorectal Cancer Molecular Docking

Optimal Research Application Scenarios for N-(3-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Based on Differential Evidence


CYP2C9 and CYP3A4 Type I vs. Type II Binding Mode Comparator Studies

The target compound is best deployed as a type I binding control (meta-pyridine) in direct comparison with its pyridin-4-yl positional isomer (CAS 879921-35-4) to quantitatively assess the impact of pyridine nitrogen position on CYP2C9 and CYP3A4 binding affinity, metabolic stability, and inhibition kinetics. This application is grounded in the framework established by Peng et al. (2008, 2010), who demonstrated up to 1,200-fold differences in CYP3A4 binding affinity between type I and type II binders [1][2]. The target compound's meta-pyridine configuration predicts a type I binding mode, making it an essential tool for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and minimizing CYP-mediated drug-drug interactions.

Physicochemical Property Benchmarking for Lead Optimization of Quinoline-4-Carboxamide Series

With calculated logP (4.143) and logD (4.1423) values, the target compound serves as a lipophilicity benchmark for optimizing the N-aryl substitution of quinoline-4-carboxamide leads [1]. Researchers can systematically compare the target compound against analogs such as N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1144452-87-8, MW 341.4) to evaluate the impact of methoxy vs. hydroxy substitution on logP, aqueous solubility, and membrane permeability [2]. This SAR data is essential for balancing potency with drug-like properties in early-stage medicinal chemistry programs.

Anticancer Screening Against PDK1 in Colorectal Cancer Models

Based on class-level evidence that quinoline-4-carboxamide derivatives inhibit PDK1 with binding energies superior to Gefitinib (e.g., compound 7a: -10.2 kcal/mol) [1], the target compound is a logical candidate for in-vitro screening against colon (HT-29, HCT-116), pancreatic, and breast (MCF-7) cancer cell lines. The unique combination of a 3-methoxyphenyl group at the carboxamide nitrogen and a pyridin-3-yl group at the 2-position represents an unexplored substitution pattern in the published PDK1 inhibitor series, offering the potential for novel intellectual property if activity is confirmed [1].

DNA Intercalation Screening for Multimodal Anticancer Mechanisms

Recent evidence (2024) demonstrates that quinoline-4-carboxamide derivatives with flexible side chains act as DNA intercalating agents with potent cytotoxicity against HT-29, MCF-7, and A549 cell lines [1]. The target compound's planar quinoline core and pyridine substituent make it a suitable candidate for DNA binding studies (UV-Vis titration, fluorescence quenching, circular dichroism) to determine its intercalation constant and binding mode. Positive results would position the target compound as a potential multimodal anticancer agent, combining PDK1 inhibition with DNA intercalation.

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